molecular formula C11H9ClN2O2 B1455649 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 351528-73-9

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No. B1455649
CAS RN: 351528-73-9
M. Wt: 236.65 g/mol
InChI Key: SJSKAURFWDHHOB-UHFFFAOYSA-N
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Description

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .


Synthesis Analysis

The synthesis of spiro-indole derivatives has been an active research field of organic chemistry for well over a century . Various synthetic procedures have been introduced, focusing particularly on the past 2 years with typical examples .


Molecular Structure Analysis

Spiroindole and spirooxindoles contain a spirocycle fused at the C2 or C3 of the oxindole moiety . They form the core building blocks of highly functionalized organic structures .


Chemical Reactions Analysis

The reaction between heterocyclic ketene aminals and [1,2′‐biindenylidene]‐1′,3,3′‐trione (bindone) has been used to synthesize diverse spiro‐imidazo pyridine‐indene derivatives . The reaction is promoted by malononitrile and catalyzed by p‐TSA in EtOH under reflux conditions .

Scientific Research Applications

Synthesis of Spiro-Imidazo Pyridine-Indene Derivatives

This compound can be used in the synthesis of novel spiro-imidazo pyridine-indene derivatives. These derivatives are obtained via an acid-promoted annulation reaction and have potential pharmaceutical activities . The active methylene group in the compound can engage in further reactions to synthesize more complex heterocycles, which are significant in drug discovery.

Development of Alzheimer’s Disease Therapeutics

The indenone-fused compounds, related to the core structure of our compound, are important in the development of Alzheimer’s disease therapeutics. For instance, donepezil, an acetylcholinesterase inhibitor, is a notable medicine derived from similar structures .

Anti-Cancer Applications

The compound’s derivatives have shown efficacy in the treatment of drug-resistant non-small-cell lung cancer. This application is due to the presence of indanone scaffolds, which are prevalent in several natural compounds and pharmaceutical products with anti-cancer properties .

Marine-Derived Bacterial Compounds

Indenone-fused compounds like meroindenon, which share structural similarities with our compound, have been isolated from marine-derived bacteria of the genus Streptomyces. These compounds have diverse biological activities and are used in environmental-friendly synthesis methods .

Synthesis of Spiroindole and Spirooxindole Scaffolds

The compound can be utilized in the synthesis of spiroindole and spirooxindole scaffolds. These scaffolds are central to many alkaloids with potential pharmaceutical activity and are known for their antimicrobial, antitumor, antidiabetic, and antiviral activities .

Production of Highly Functionalized Organic Structures

Due to its inherent three-dimensional nature and rigidity, the compound can be used to produce highly functionalized organic structures. These structures have good affinity to 3D proteins, making them attractive synthetic targets in organic chemistry and drug discovery projects .

Future Directions

Spiroindole and spirooxindole scaffolds continue to be an active research field in organic chemistry . Future research will likely focus on introducing novel synthetic procedures and creating new therapeutic agents .

properties

IUPAC Name

6-chlorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSKAURFWDHHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 6
5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

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